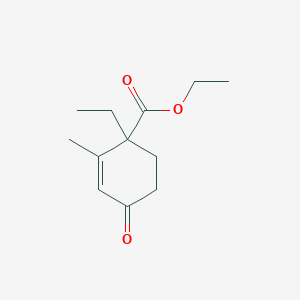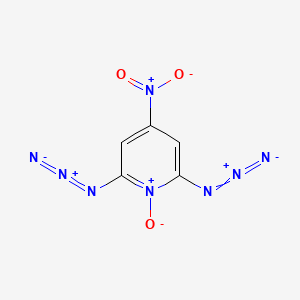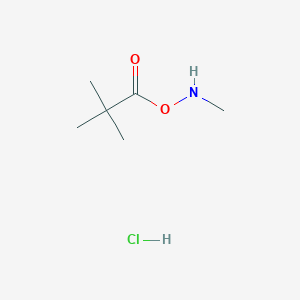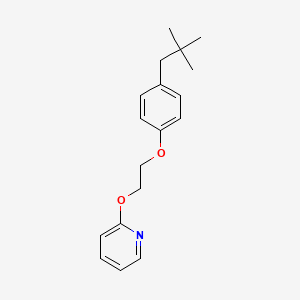
5-Butyl-4-(phenylsulfanyl)furan-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-4-(phenylsulfanyl)furan-2(5H)-one is an organic compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, has a unique structure that combines a butyl group, a phenylsulfanyl group, and a furanone ring, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-4-(phenylsulfanyl)furan-2(5H)-one typically involves the reaction of a furanone derivative with a phenylsulfanyl reagent under specific conditions. One common method is the use of a Friedel-Crafts acylation reaction, where the furanone is acylated with a butyl group in the presence of a Lewis acid catalyst such as aluminum chloride. The phenylsulfanyl group is then introduced through a nucleophilic substitution reaction using a phenylsulfanyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-throughput screening and automated synthesis platforms can also aid in the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
5-Butyl-4-(phenylsulfanyl)furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The furanone ring can be reduced to a dihydrofuranone using reducing agents like sodium borohydride.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of dihydrofuranones.
Substitution: Formation of various alkyl or aryl substituted furanones.
Scientific Research Applications
5-Butyl-4-(phenylsulfanyl)furan-2(5H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Butyl-4-(phenylsulfanyl)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The furanone ring can also interact with DNA and other biomolecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Phenylsulfanyl-2(5H)-furanone: Lacks the butyl group, making it less hydrophobic.
5-Butyl-2(5H)-furanone: Lacks the phenylsulfanyl group, reducing its potential biological activity.
5-Butyl-4-(methylsulfanyl)furan-2(5H)-one: Contains a methylsulfanyl group instead of a phenylsulfanyl group, which may alter its reactivity and biological properties.
Uniqueness
5-Butyl-4-(phenylsulfanyl)furan-2(5H)-one is unique due to the combination of its butyl and phenylsulfanyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
117621-21-3 |
|---|---|
Molecular Formula |
C14H16O2S |
Molecular Weight |
248.34 g/mol |
IUPAC Name |
2-butyl-3-phenylsulfanyl-2H-furan-5-one |
InChI |
InChI=1S/C14H16O2S/c1-2-3-9-12-13(10-14(15)16-12)17-11-7-5-4-6-8-11/h4-8,10,12H,2-3,9H2,1H3 |
InChI Key |
ZYGGAUCLRBDIAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(=CC(=O)O1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(5-Amino-4-hydroxy-2-nitrophenyl)sulfanyl]propanoic acid](/img/structure/B14299516.png)
![1-[2-(Diphenylmethoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B14299523.png)

![2-[(Methylsulfanyl)methoxy]aniline](/img/structure/B14299542.png)







![Nonanoic acid, 9-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14299601.png)
![4-[2-(4-Ethylphenoxy)ethoxy]-2-hydroxybenzoic acid](/img/structure/B14299609.png)

